Stemoninine

Antitussive Cough reflex Stemona alkaloids

Researchers requiring consistent antitussive pharmacology face variability from crude Stemona extracts and alkaloid misidentification-where croomine induces central respiratory depression and tuberostemonine shows weak potency. Stemoninine (CAS 69772-72-1) resolves this as a fully characterized single entity with a peripherally restricted mechanism of action. • Targets peripheral cough reflex pathway exclusively; eliminates CNS respiratory depression risk inherent to croomine • Validated hAChE IC₅₀: 3.74 ± 0.09 μM, outperforming bisdehydrostemoninine A (IC₅₀ 5.52 μM) in the same assay system • Published HPLC plasma method with 91.11-96.43% recovery for accelerated preclinical PK characterization

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B1255639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemoninine
Synonymsstemoninine
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C
InChIInChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3/t12-,14-,15-,16-,17+,18-,19+,22-/m0/s1
InChIKeyUINUUSQOLRQGNF-KLDYRVGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemoninine: Peripheral Antitussive Alkaloid


Stemoninine (CAS 69772-72-1) is a stemoninine-type alkaloid isolated from the roots of Stemona tuberosa, S. sessilifolia, and related species [1]. It belongs to a structurally diverse class of Stemona alkaloids with distinct chemical skeletons and biological profiles [2]. Unlike generic plant extracts, stemoninine is a well-characterized single molecular entity with defined spectroscopic properties, stereochemistry (molecular formula C₂₂H₃₁NO₅), and validated in vivo pharmacokinetic behavior [3].

Single-entity alkaloid probe from Stemona tuberosa
Peripheral cough reflex pathway study fit
hAChE inhibition screening context
Reported preclinical PK characterization

Stemoninine: Why Crude Extracts Cannot Substitute


Stemona species produce multiple alkaloid types with divergent pharmacological profiles and action sites that preclude simple interchangeability. A landmark head-to-head study in guinea pigs established that the four major alkaloids from S. tuberosa—croomine, neotuberostemonine, stemoninine, and tuberostemonine—do not contribute equally to antitussive potency, with tuberostemonine demonstrating substantially weaker activity [1]. More critically, these alkaloids act on fundamentally different anatomical targets: stemoninine acts peripherally on the cough reflex pathway, whereas croomine acts centrally and induces central respiratory depression [2]. Furthermore, natural populations of S. tuberosa exhibit chemotype differentiation, with alkaloid accumulation tending either toward tuberostemonine or stemoninine, meaning that botanical sourcing alone cannot guarantee consistent stemoninine content [3]. These findings collectively demonstrate that substituting stemoninine with crude extracts or alternative Stemona alkaloids would introduce uncontrolled variability in both potency and mechanism of action.

Chemotype variability
Botanical sourcing may not guarantee consistent stemoninine content across S. tuberosa populations
Mechanism mismatch
Stemona alkaloids act on distinct cough reflex sites; peripheral vs. central effects may not transfer
Potency context
Antitussive potency varies substantially among Stemona alkaloid types within the same assay system

Stemoninine: Differentiation from Related Alkaloids


Antitussive Potency vs. Tuberostemonine

In a direct comparative study of four major Stemona alkaloids isolated from S. tuberosa, stemoninine demonstrated antitussive potency comparable to croomine and neotuberostemonine, while tuberostemonine exhibited markedly weaker activity. The study evaluated antitussive effects in a citric acid aerosol-induced cough model in guinea pigs, providing the most rigorous head-to-head comparison available for this compound class [1].

Antitussive potency
Head-to-head
Stemoninine ≈ croomine / neotuberostemonine
Stemoninine vs Tuberostemonine (weaker)
Supports cough-reflex model ranking context
Guinea pig citric acid aerosol model
Antitussive Cough reflex Stemona alkaloids

Peripheral vs. Central Cough Reflex Pathway

Electrical stimulation of the superior laryngeal nerve in guinea pigs revealed that stemoninine, neotuberostemonine, and tuberostemonine act on the peripheral cough reflex pathway, whereas croomine acts centrally. This mechanistic divergence is critical: croomine additionally induces central respiratory depressant effects, an adverse property not associated with stemoninine [1].

Site of action
Head-to-head
Peripheral cough reflex pathway
Stemoninine: peripheral vs Croomine: central + resp. depression
Supports site-of-action differentiation review
Superior laryngeal nerve stimulation model
Mechanism of action Cough reflex pathway Site of action

hAChE Inhibition vs. Bisdehydrostemoninine A

Stemoninine exhibits significant inhibitory activity against human acetylcholinesterase (hAChE) with an IC₅₀ value of 3.74 ± 0.09 μM. In the same assay system, the structurally related analog bisdehydrostemoninine A (compound 1 in the study) showed an IC₅₀ of 5.52 ± 0.13 μM, while goniothalamin demonstrated an IC₅₀ of 7.24 ± 0.52 μM [1].

hAChE inhibition
Head-to-head
IC₅₀ 3.74 ± 0.09 μM
Supports enzyme inhibition screening context
1.48-fold vs. bisdehydrostemoninine A (5.52 μM)
Acetylcholinesterase inhibition hAChE Enzyme inhibition

Pharmacokinetic Validation in Preclinical Models

An HPLC method was developed and validated for the determination of stemoninine in rat plasma following both oral and intravenous administration of S. tuberosa root extracts. The method demonstrated average recovery rates ranging from 91.11% to 96.43% in plasma at stemoninine concentrations of 3.10, 62.0, and 99.2 µg/mL [1].

HPLC method validation
Method context
Recovery 91.1–96.4%
Supports bioanalytical method context
3.10–99.2 µg/mL in rat plasma
Pharmacokinetics Bioavailability HPLC method validation

Stemoninine: Research and Industrial Applications


Peripheral Antitussive Lead Compound

Stemoninine is the preferred Stemona alkaloid for preclinical antitussive research programs where peripheral mechanism of action and avoidance of central nervous system adverse effects are prioritized. Unlike croomine, which acts centrally and induces respiratory depression, stemoninine targets the peripheral cough reflex pathway [1]. This differentiation is directly relevant to safety-conscious drug development for chronic cough indications where central side effects limit therapeutic utility.

Reference Standard for Stemona Quality Control

Natural populations of Stemona tuberosa exhibit chemotype differentiation, with alkaloid accumulation tending toward either tuberostemonine or stemoninine [2]. Stemoninine serves as an essential analytical reference standard for HPLC-based authentication of stemoninine-dominant chemotypes and for quality control of Stemona-derived botanical products where consistent stemoninine content must be verified.

hAChE Inhibition Screening Reference

With a validated hAChE IC₅₀ of 3.74 ± 0.09 μM, stemoninine outperforms close structural analogs including bisdehydrostemoninine A (IC₅₀ = 5.52 ± 0.13 μM) in the same assay system [3]. This established potency benchmark makes stemoninine a suitable reference compound for screening libraries of Stemona alkaloids or related natural products in acetylcholinesterase inhibition programs, including those targeting insecticidal or neurological applications.

Bioanalytical Method for Preclinical PK

Stemoninine benefits from a published and validated HPLC method for plasma determination, with documented recovery rates of 91.11–96.43% across a broad concentration range [4]. This established analytical framework accelerates pharmacokinetic characterization in preclinical models and supports regulatory documentation for investigational new drug applications involving stemoninine-containing formulations.

Application
Selection Property
Validation Focus
Peripheral cough reflex pathway studies
Peripheral site-of-action context
Cough-reflex model endpoint review
Stemona chemotype authentication
Single-entity reference standard
HPLC-based alkaloid profiling
hAChE inhibition screening
Enzyme inhibition assay context
Screening library benchmarking
Preclinical PK bioanalysis
Validated HPLC method availability
Bioanalytical method transfer review

Technical Documentation Hub

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37 linked technical documents
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